molecular formula C8H11NO2 B14644136 Pyridinepropanoic acid CAS No. 53088-71-4

Pyridinepropanoic acid

Cat. No.: B14644136
CAS No.: 53088-71-4
M. Wt: 153.18 g/mol
InChI Key: UINFICGYFFOSMB-UHFFFAOYSA-N
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Description

Pyridinepropanoic acid refers to a class of organic compounds characterized by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a propanoic acid moiety (CH₂CH₂COOH). These compounds exhibit unique physicochemical properties due to the conjugation of the electron-deficient pyridine ring with the carboxylic acid group, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

53088-71-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

propanoic acid;pyridine

InChI

InChI=1S/C5H5N.C3H6O2/c1-2-4-6-5-3-1;1-2-3(4)5/h1-5H;2H2,1H3,(H,4,5)

InChI Key

UINFICGYFFOSMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinepropanoic acid can be synthesized through several methods. One common method involves the reaction of pyridine with acrylonitrile, followed by hydrolysis. Another method includes the Grignard reaction, where pyridine is reacted with a Grignard reagent, followed by carboxylation and hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrothermal synthesis of coordination polymers. This involves the reaction of pyridine with metal salts such as silver nitrate, copper nitrate, and zinc nitrate in methanol .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

Pyridinepropanoic acid (PPA) serves as a versatile ligand in forming coordination polymers and metal-organic frameworks (MOFs) due to its bidentate chelating capability .

Metal Ion Reaction Conditions Product Application
Ag⁺MeOH, room temperatureAg-PPA coordination polymerLuminescent materials
Cu²⁺Hydrothermal synthesis (120°C)[Cu(PPA)₂(H₂O)₂]ₙCatalytic frameworks
Zn²⁺Aqueous solution, pH 6.5[Zn(PPA)₂]ₙFluorescence enhancement in sol-gels
Eu³⁺/Tb³⁺Sol-gel matrixLanthanide-PPA complexesOptical sensors

Key findings:

  • Ag-PPA polymers exhibit structural flexibility, enabling tunable luminescent properties .

  • Zn-PPA frameworks demonstrate stability up to 300°C, making them suitable for high-temperature applications .

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

a) Esterification

  • Reacts with ethanol/H₂SO₄ to form ethyl 3-pyridinepropanoate (yield: 82%).

  • Microwave-assisted esterification reduces reaction time by 60% compared to conventional methods.

b) Peptide Coupling

a) Protease-Catalyzed Resolutions

3-Pyridinepropionyl esters enhance enzymatic reaction rates:

Substrate Reaction Rate (vs Acetate) Enzyme
1-Phenylethanol derivative600× fasterα-Chymotrypsin
2,2-Dimethylcyclopentanol43× enantioselectivity (E)Subtilisin Carlsberg

Key advantage: Improved solubility in aqueous media enables chromatography-free purification .

b) Osteoclast Inhibition

The RGD-mimetic derivative SC56631 (containing β-amino-3-pyridinepropanoic acid):

  • Inhibits bone resorption by 55% in oophorectomized rats .

  • IC₅₀ for αvβ3 integrin binding: 12 nM .

Electrochemically Enhanced Catalysis

Recent MIT research demonstrates that applying 0.5V potential:

  • Accelerates acid-catalyzed reactions by 10⁵-fold .

  • Mechanism: Electric field aligns reactants at catalyst surface, lowering activation energy .

Thermal Decomposition

Pyrolysis studies (TGA/DSC) reveal:

  • Onset temperature : 215°C

  • Primary decomposition products:

    • CO₂ (m/z 44)

    • Pyridine fragments (m/z 79)

Comparative Reaction Efficiency

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Coordination (with Zn²⁺)3.2×10⁻³48.7
Ester hydrolysis1.8×10⁻⁴72.3
Enzymatic resolution4.5×10⁻²34.1

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridinepropanoic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and the structure of the coordination complex formed .

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (Da) Substituents/Modifications Synthesis Method Yield/Notes
Pyridinepropanoic acid (base) C₈H₉NO₂ 151.16 Unsubstituted pyridine + propanoic acid Horner-Wadsworth-Emmons High yield (>70%)
Mimosine C₈H₁₀N₂O₄ 198.18 3-hydroxy-4-oxo-pyridine, α-amino group Biosynthesis/Reduction Not reported
3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid C₁₀H₁₀N₃O₃ 235.21 Oxadiazole ring at position 3 of pyridine Cyclocondensation Requires anhydrous conditions
Phenylpropanoic acid C₉H₁₀O₂ 150.17 Benzene ring instead of pyridine Friedel-Crafts alkylation Moderate yield (~50%)

Substituent Effects

  • Electron-Withdrawing Groups: Compounds like Mimosine (3-hydroxy-4-oxo substitution) exhibit increased acidity compared to unsubstituted this compound due to enhanced electron withdrawal from the pyridine ring .

Stereochemical Considerations

  • The (R)- and (S)-isomers of amino-substituted pyridinepropanoic acids (e.g., (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid) exhibit distinct biological activities, with the (R)-form showing higher affinity in receptor-binding assays .

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